molecular formula C21H22N2O B2955859 N-(2-(dimethylamino)-2-phenylethyl)-1-naphthamide CAS No. 941895-90-5

N-(2-(dimethylamino)-2-phenylethyl)-1-naphthamide

Cat. No.: B2955859
CAS No.: 941895-90-5
M. Wt: 318.42
InChI Key: BUADKQDGOCCPMJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the naphthamide group and the attachment of the dimethylamino-phenylethyl group . The exact synthesis process would depend on the specific reactions used and the order in which the functional groups are attached.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the naphthalene and amide groups could result in a planar structure, while the dimethylamino group could add some three-dimensionality .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The amide group could participate in condensation or hydrolysis reactions, while the naphthalene group could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar amide group could make it more soluble in polar solvents .

Scientific Research Applications

Alzheimer's Disease Research

N-(2-(dimethylamino)-2-phenylethyl)-1-naphthamide derivatives have been utilized in Alzheimer's disease research. One significant application involves using a related compound, 2-(1-(6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl)ethylidene)malononitrile ([18F]FDDNP), as a radiotracer with positron emission tomography (PET) to visualize and quantify neurofibrillary tangles and beta-amyloid plaques in the brains of living patients. This method has shown promise for diagnosing Alzheimer's disease and monitoring treatment efficacy by assessing the plaque and tangle load in correlation with memory performance scores (Shoghi-Jadid et al., 2002).

Fluorescence Imaging

Derivatives of this compound have been explored for their potential in fluorescence imaging. Specifically, a naphthalene-based fluorescent probe incorporating this structure has demonstrated selective fluorescence enhancement upon zinc ion addition, facilitating high-resolution imaging of zinc distribution in biological samples such as HeLa cells and Arabidopsis (Lee et al., 2015).

Photophysical Studies

Photophysical properties of compounds related to this compound have been a subject of study due to their potential application in molecular logic switches and fluorescence-based sensors. These studies often focus on solvatochromism, acidochromism, and electron transfer processes to develop materials with specific optical properties for advanced technological applications (Uchacz et al., 2016).

Antimicrobial Coatings

Research into antimicrobial coatings has identified poly(2-(dimethylamino ethyl)methacrylate) (pDMAEMA), which shares structural similarities with this compound, as a promising candidate for reducing medical device-related infections. pDMAEMA's mode of action involves permeabilizing bacterial membranes and has shown effectiveness against a range of Gram-positive and Gram-negative bacteria (Rawlinson et al., 2010).

Organic Electronics

In the field of organic electronics, derivatives of this compound have been synthesized and evaluated as photoinitiators for polymerization processes under LED irradiation. Their efficiency in initiating free radical and cationic photopolymerizations has opened new avenues for the development of photovoltaic materials and 3D printing technologies (Zhang et al., 2018).

Mechanism of Action

Mode of Action

The compound’s mode of action is likely to involve interaction with its targets, leading to changes in cellular processes. For instance, if the compound acts as a DNA intercalator, it could insert itself between the DNA base pairs, disrupting the DNA structure and inhibiting DNA replication . This could lead to cell cycle arrest and potentially cell death, particularly in rapidly dividing cells such as cancer cells .

Biochemical Pathways

The downstream effects could include cell cycle arrest, apoptosis, and reduced tumor growth in the context of cancer .

Pharmacokinetics

Similar compounds have been found to exhibit rapid clearance from the blood and major organs, with low and variable uptake in tumors . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would significantly impact its bioavailability and therapeutic efficacy.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If the compound acts as a DNA intercalator and topoisomerase inhibitor, the results could include disruption of DNA structure, inhibition of DNA replication and transcription, cell cycle arrest, and induction of apoptosis . These effects could potentially be harnessed for therapeutic purposes, such as in the treatment of cancer.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its targets . Additionally, the compound’s action could be influenced by the specific cellular and tissue environments in the body, including the presence of various enzymes, proteins, and other biomolecules .

Safety and Hazards

As with any chemical compound, handling “N-(2-(dimethylamino)-2-phenylethyl)-1-naphthamide” would require appropriate safety measures. The specific hazards would depend on its physical and chemical properties .

Future Directions

The future research directions for this compound could include exploring its potential applications, studying its biological activity, and optimizing its synthesis process .

Biochemical Analysis

Biochemical Properties

N-[2-(dimethylamino)-2-phenylethyl]naphthalene-1-carboxamide is a derivative of 1,8-naphthalimide . It has been found to exhibit unique photophysical properties, including the generation of semi-stable radical anion species via photo-induced electron transfer from a carboxy group . This suggests that N-[2-(dimethylamino)-2-phenylethyl]naphthalene-1-carboxamide may interact with enzymes, proteins, and other biomolecules in a manner that involves electron transfer.

Cellular Effects

Related 1,8-naphthalimide derivatives have been shown to exhibit significant activity against various types of cancer cells . These compounds can induce cell cycle arrest and apoptotic cell death in cancer cells, suggesting that N-[2-(dimethylamino)-2-phenylethyl]naphthalene-1-carboxamide may have similar effects.

Molecular Mechanism

It is known that 1,8-naphthalimide derivatives can act as free radical photoinitiators . This suggests that N-[2-(dimethylamino)-2-phenylethyl]naphthalene-1-carboxamide may exert its effects at the molecular level through interactions with biomolecules that involve the generation of free radicals.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-phenylethyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O/c1-23(2)20(17-10-4-3-5-11-17)15-22-21(24)19-14-8-12-16-9-6-7-13-18(16)19/h3-14,20H,15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUADKQDGOCCPMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC=CC2=CC=CC=C21)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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